5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
Description
5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a thiazole ring linked via an amino group at the 2-position. This scaffold combines the hydrogen-bonding capabilities of the pyrimidinone core with the aromatic and heterocyclic diversity of the thiazole moiety, making it a candidate for medicinal chemistry applications.
Properties
CAS No. |
77961-27-4 |
|---|---|
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-amino-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5OS/c8-4-3-10-6(11-5(4)13)12-7-9-1-2-14-7/h1-3H,8H2,(H2,9,10,11,12,13) |
InChI Key |
ZPNSLTPOANIGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
The most common synthetic route involves the nucleophilic substitution of 5-amino-2-chloropyrimidin-4(3H)-one with 1,3-thiazol-2-ylamine under basic conditions. This reaction typically proceeds as follows:
- Reactants: 5-amino-2-chloropyrimidin-4(3H)-one and 1,3-thiazol-2-ylamine.
- Base: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility and reaction rate.
- Temperature: Elevated temperatures (typically 100–140 °C) under reflux or sealed vessel conditions to drive the substitution to completion.
- Time: Reaction times vary from 4 to 6 hours depending on scale and conditions.
This method yields the target compound by replacing the chlorine atom on the pyrimidine ring with the thiazol-2-ylamino group.
Alternative Synthetic Strategies
- Condensation Reactions: Some protocols start with the condensation of thiazole-2-carbaldehyde derivatives with 5-amino-pyrimidin-4(3H)-one under reflux in ethanol or methanol, followed by reduction or rearrangement steps to form the desired amino linkage.
- Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate the reaction, reducing reaction times and sometimes improving yields, especially in the formation of thiazole-pyrimidine hybrids.
Reaction Optimization and Yield Data
Optimization of the synthetic process focuses on maximizing yield and purity while minimizing side reactions such as oxidation of the thiazole ring or incomplete substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogenation of pyrimidinone | Chlorination of 5-amino-pyrimidin-4(3H)-one with POCl3 or similar | 80–90 | Produces 5-amino-2-chloropyrimidin-4(3H)-one |
| Nucleophilic substitution | 1,3-thiazol-2-ylamine, K2CO3, DMF, 120–140 °C, 4–6 h | 70–85 | Polar aprotic solvent and base critical for high yield |
| Purification | Recrystallization or silica gel chromatography | >95 purity | Ensures removal of unreacted starting materials and byproducts |
Mechanistic Insights and Reaction Analysis
- The nucleophilic amine attacks the electrophilic carbon at position 2 of the pyrimidine ring, displacing the chlorine atom.
- The presence of the amino group at position 5 on the pyrimidine ring enhances the electron density and influences the reactivity.
- The thiazole ring is sensitive to oxidation; thus, mild reaction conditions and inert atmosphere may be employed to prevent side reactions.
- Catalysts such as potassium iodide (KI) can be added to improve nucleophilic substitution efficiency by facilitating halide exchange.
Industrial Scale Considerations
- Scale-up involves maintaining reaction temperature and mixing efficiency to ensure uniform substitution.
- Solvent recovery and recycling are important for cost-effectiveness and environmental compliance.
- Purification steps may include crystallization from suitable solvents or chromatographic techniques to achieve pharmaceutical-grade purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 5-amino-2-chloropyrimidin-4(3H)-one, 1,3-thiazol-2-ylamine, K2CO3 | DMF, DMSO | 120–140 °C | 4–6 hours | 70–85 | Straightforward, high yield | Requires careful temperature control |
| Condensation + reduction | Thiazole-2-carbaldehyde, 5-amino-pyrimidin-4(3H)-one | Ethanol, methanol | Reflux | Several hours | Moderate | Alternative route | Multi-step, moderate yield |
| Microwave-assisted synthesis | Same as nucleophilic substitution | DMF, Acetic acid | 100–170 °C | Minutes to 1 h | Variable | Faster reaction times | Equipment required, scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine-thiazole derivatives.
Scientific Research Applications
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and properties compared to related pyrimidinone derivatives:
Key Observations :
- Substituent Diversity: The thiazolylamino group in the target compound provides distinct electronic and steric properties compared to dimethylamino (electron-donating) or tetrazolylphenyl (acidic) groups. This influences solubility and target binding .
- Fused vs. Linked Rings: Thieno-fused pyrimidinones (e.g., ) exhibit planar structures conducive to intercalation or π-π stacking, whereas the thiazole-linked compound may offer greater conformational flexibility .
Physicochemical Properties
- LogP and Solubility: The thiazolylamino group may increase logP compared to hydroxyl or tetrazolyl groups, reducing aqueous solubility but enhancing blood-brain barrier permeability.
- Hydrogen Bonding: The pyrimidinone NH and thiazole N atoms provide hydrogen-bond donor/acceptor sites, critical for interactions with biological targets like kinases or DNA .
Biological Activity
5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on various research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a thiazole moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between thiazole derivatives and pyrimidine precursors. A general synthetic pathway includes:
- Formation of Thiazole Ring : Utilizing thiosemicarbazide and appropriate aldehydes.
- Pyrimidine Formation : Using urea derivatives or similar reagents to construct the pyrimidine nucleus.
- Coupling Reaction : The final step often involves coupling the thiazole derivative with the pyrimidine to yield the target compound.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that compounds containing thiazole rings often show enhanced activity against various bacterial strains due to their ability to interfere with microbial metabolism.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
The observed inhibition zones suggest effective antimicrobial action, particularly against gram-positive bacteria like S. aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast (MDA-MB 231) and colorectal (HCT116) cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 12 |
| HCT116 | 10 |
| PC3 | >25 |
These results indicate that while the compound shows promise in specific cancer types, further optimization may be needed to enhance its efficacy across a broader range of tumors .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular proliferation and metabolism. The presence of the thiazole moiety enhances binding affinity to target proteins, potentially disrupting critical signaling pathways associated with cancer progression and microbial resistance .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Combination Therapy : When combined with established chemotherapeutics, such as doxorubicin, the compound showed synergistic effects, enhancing overall anticancer efficacy while reducing side effects .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one, and how are intermediates validated?
Answer:
The synthesis typically involves coupling a thiazol-2-amine derivative with a pyrimidin-4(3H)-one precursor. A validated approach includes:
- Step 1: Formation of the pyrimidinone core via cyclization. For example, refluxing aminocarbonitrile derivatives with formic acid achieves high yields (85%) of the pyrimidinone ring .
- Step 2: Thiazole-amine coupling using hydrazine hydrate in boiling ethanol, as demonstrated in analogous compounds (e.g., 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide) .
- Characterization: Intermediates are confirmed via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (amine and thiazole proton signals), and elemental analysis .
Advanced: How can reaction conditions be optimized to improve the yield of the thiazole-amine coupling step?
Answer:
Key variables include:
- Solvent Selection: Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution by stabilizing intermediates .
- Temperature Control: Prolonged reflux (16–18 hours) ensures complete reaction, as seen in pyrimidinone syntheses .
- Catalyst Use: Acidic conditions (e.g., glacial acetic acid) may accelerate coupling, as observed in triazole-pyrimidine syntheses .
- Workup: Precipitation in cold water followed by hexane washing reduces impurities, achieving >80% purity .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1670 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- NMR Spectroscopy:
- ¹H NMR: Resonances at δ 6.8–7.5 ppm confirm aromatic thiazole protons; δ 5.5–6.0 ppm indicates pyrimidinone NH .
- ¹³C NMR: Peaks at ~160 ppm (C=O) and ~150 ppm (thiazole C=N) .
- Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks and fragmentation patterns.
Advanced: How can researchers resolve contradictions in biological activity data for thiazolylamino-pyrimidinone derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups on the thiazole) to assess activity trends .
- Crystallographic Analysis: Resolve conformational ambiguities using X-ray diffraction, as applied to pyrimidine-based HIV inhibitors .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .
Basic: What functional groups in this compound influence its chemical reactivity?
Answer:
- Pyrimidinone Core: The C=O group participates in hydrogen bonding and nucleophilic substitution .
- Thiazole Ring: The amino group at position 2 acts as a nucleophile, enabling cross-coupling reactions .
- Amino Group at Position 5: Enhances solubility and serves as a site for derivatization (e.g., acylation) .
Advanced: What strategies enhance the stability or bioavailability of this compound?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the 5-amino position to improve membrane permeability .
- Crystal Engineering: Modify recrystallization solvents (e.g., DMF/water mixtures) to stabilize polymorphic forms .
- Lipophilicity Optimization: Replace polar substituents with alkyl chains, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
Basic: How is purification achieved, and what solvents are optimal for recrystallization?
Answer:
- Precipitation: Cool the reaction mixture and add water to isolate crude product .
- Recrystallization: Use ethanol or ethanol/water mixtures for high-purity crystals (melting point: 205–208°C in analogous compounds) .
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients removes trace impurities .
Advanced: How can computational tools predict the physicochemical properties of this compound?
Answer:
- LogP Calculation: Software like ChemAxon estimates partition coefficients to guide solubility optimization .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize activity .
- Thermodynamic Stability: DFT calculations predict thermal decomposition pathways and stability under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
